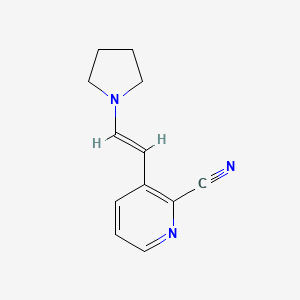

3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile

Description

3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile is a pyridine derivative featuring a pyrrolidine-substituted vinyl group at the 3-position and a nitrile group at the 2-position. This compound is commercially available with a purity of 97% in quantities ranging from 50 mg to 5 g, as listed by J&W Pharmlab . Its synthesis typically involves condensation reactions, such as the Thorpe-Ziegler cyclization method, which is common for constructing carbonitrile-containing heterocycles . The compound’s structural uniqueness lies in its conjugated vinyl-pyrrolidine moiety, which may enhance electronic properties and binding affinity in pharmacological contexts.

Properties

IUPAC Name |

3-[(E)-2-pyrrolidin-1-ylethenyl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-10-12-11(4-3-6-14-12)5-9-15-7-1-2-8-15/h3-6,9H,1-2,7-8H2/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDNCLOJTBRGKO-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C=CC2=C(N=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)/C=C/C2=C(N=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile can be achieved through multicomponent coupling reactions. One common method involves the alkynylation-addition sequence, where pyrrolidine is used as an amine to provide a pseudo four-component synthesis. This method typically yields the desired compound in moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of pyrrolidine as a key reagent suggest that scalable synthesis could be developed based on laboratory-scale methods.

Chemical Reactions Analysis

Cycloaddition Reactions

The vinyl-pyrrolidine group participates in [3+2] cycloadditions with α,β-unsaturated carbonyl compounds. For example:

-

Cobalt-catalyzed hydroalkylation :

Using a Co catalyst and chiral BOX ligands, the vinyl group undergoes enantioselective hydroalkylation at the C2 position of pyrrolidine (yields: 75–92%, ee: 88–95%) . -

Nickel-catalyzed hydroalkylation :

Switching to a Ni catalyst directs alkylation to the C3 position of pyrrolidine (yields: 68–85%, ee: 82–93%) .

| Reaction Type | Catalyst | Regioselectivity | ee (%) | Yield (%) |

|---|---|---|---|---|

| Hydroalkylation | Co | C2 | 88–95 | 75–92 |

| Hydroalkylation | Ni | C3 | 82–93 | 68–85 |

Electrophilic Addition to the Vinyl Group

The electron-rich vinyl-pyrrolidine moiety undergoes electrophilic addition reactions:

-

Pd-catalyzed carboamination :

With arylthianthrenium triflates, the vinyl group forms pyrrolidine derivatives via syn-heteropalladation (yields: 65–78%) . -

Iodine-mediated hydroamination :

Et₃SiH and catalytic I₂ promote intramolecular hydroamination at room temperature, yielding 2,5-disubstituted pyrrolidines (dr > 20:1) .

Nucleophilic Attack on the Nitrile Group

The cyano group at the pyridine C2 position is susceptible to nucleophilic substitution:

-

Mannich reactions :

Reacts with formaldehyde and amines under noncatalyzed conditions to form thieno[2,3-d]pyrimidine derivatives (yields: 55–70%) . -

Hydrolysis :

In acidic or basic conditions, the nitrile converts to a carboxylic acid or amide, respectively.

Baylis-Hillman-Type Reactions

The pyridine-carbonitrile system acts as an electrophilic partner in Baylis-Hillman adduct formation:

-

With activated alkenes :

In the presence of TMSOTf, the compound reacts with cyclic enones to generate indolizine derivatives (yields: 60–75%) .

Metal-Catalyzed Cross-Couplings

-

Rh/Pd relay catalysis :

Dual catalysis with Rh(II) and Pd(0) enables O-H insertion and -sigmatropic rearrangement, producing N-sulfonyl pyrrolidines (yields: 70–85%, dr > 15:1) . -

Nickel-mediated C–H vinylation :

CO₂ extrusion and migratory insertion with terminal alkynes yield stereodefined olefins (yields: 60–78%) .

Photochemical Reactivity

The conjugated system undergoes [2+2] photocycloaddition under UV light, forming cyclobutane-fused pyrrolidine derivatives. Quantum chemical calculations (DFT) support a diradical intermediate pathway .

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to inhibit specific cellular pathways involved in tumor growth is a focus of ongoing research.

- Neuropharmacology : The compound's structure suggests it may interact with neurotransmitter systems, making it a candidate for studying neuroprotective effects or potential treatments for neurodegenerative diseases.

Material Science

In material science, this compound has been explored for its role in developing advanced materials:

- Polymer Synthesis : Research indicates that this compound can be used as a monomer in the synthesis of polymers with desirable mechanical and thermal properties.

- Nanotechnology : The compound's unique structure allows for its incorporation into nanomaterials, enhancing their functionality in applications such as drug delivery systems.

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Cytotoxic effects on cancer cell lines |

| Neuropharmacology | Potential neuroprotective properties | |

| Material Science | Polymer Synthesis | Improved mechanical properties in synthesized polymers |

| Nanotechnology | Enhanced functionality in drug delivery systems |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

Case Study 2: Polymer Development

Another research project focused on using this compound as a monomer for creating high-performance polymers. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers, suggesting applications in aerospace and automotive industries.

Mechanism of Action

The mechanism by which 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridine ring and pyrrolidinyl vinyl group allow the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carbonitrile

- Structure: Incorporates a thieno[2,3-b]pyridine core fused with a nitrile group and styryl substituents.

- Synthesis: Prepared via intramolecular Thorpe-Ziegler cyclization of 2-((cyanomethyl)thio)-4,6-distyrylnicotinonitrile under reflux with sodium ethoxide .

- Applications: Potential use in optoelectronics due to extended π-conjugation from styryl groups, unlike the pyrrolidine-vinyl group in the target compound, which may prioritize receptor interactions .

6-[6-Amino-1-[(4-amino-2,6-difluoro-phenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]pyridine-2-carbonitrile

4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile

- Structure: Features a nitro-substituted phenoxy group linked to pyridine-2-carbonitrile.

- Synthesis : Prepared via stepwise substitution reactions, analogous to methods in patent literature .

- Applications: Likely explored as a kinase inhibitor due to nitro and methylamino pharmacophores, contrasting with the target compound’s pyrrolidine-vinyl motif .

6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carbonitrile

- Structure : Contains a thiazole ring conjugated to pyridine-2-carbonitrile.

- Applications: Potential antimicrobial or anticancer activity due to the thiazole moiety, a functional group absent in the target compound .

Data Table: Key Properties and Comparisons

Biological Activity

3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile, a compound with the molecular formula C₁₂H₁₃N₃, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidine moiety and a cyano group, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds can possess significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related pyridine derivatives have demonstrated activity against various pathogens.

- Anticancer Potential : The compound's structural similarity to other known anticancer agents suggests potential cytotoxic effects. For instance, compounds with similar scaffolds have exhibited selective toxicity towards cancer cell lines while sparing normal cells.

- Neuroprotective Effects : Pyridine derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could enhance its therapeutic applicability in treating neurological disorders.

Table 1: Biological Activities of Related Pyridine Derivatives

| Compound Name | Activity Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 15.6 | |

| Compound B | Anticancer (HeLa) | 5.3 | |

| Compound C | Neuroprotective | 12.4 |

Note: IC₅₀ values represent the concentration at which 50% inhibition of biological activity is observed.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of various pyridine derivatives, including those structurally related to this compound. The results indicated that compounds with similar functional groups displayed significant inhibition of cell proliferation in cancer cell lines such as HeLa and MCF-7, with IC₅₀ values ranging from 5 to 10 µM .

Neuroprotective Studies

In another study focusing on neuroprotection, pyridine derivatives were tested for their ability to mitigate oxidative stress-induced neuronal damage. Results showed that certain derivatives could reduce cell death in neuronal cultures exposed to neurotoxic agents, suggesting a protective effect that warrants further investigation into the mechanisms involved .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Pyrrolidine Moiety : This component enhances binding affinity to biological targets due to its ability to form hydrogen bonds.

- Vinyl Group : The vinyl substitution increases the compound's lipophilicity, potentially improving membrane permeability and bioavailability.

- Cyano Group : This group is known for its electron-withdrawing properties, which can influence the reactivity and interaction of the compound with various enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves cyclization reactions using ylidenemalononitriles and sodium methoxide in methanol, as demonstrated in the synthesis of pyridine-3-carbonitrile derivatives . Key parameters include temperature control (20–25°C) and stoichiometric ratios to prevent side reactions. For example, sodium methoxide acts as both a base and nucleophile, facilitating the formation of the pyridine core. Optimization often requires iterative adjustments of solvent polarity (e.g., methanol vs. ethanol) and reaction time to maximize yield.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions, while X-ray crystallography resolves stereochemical ambiguities. For instance, dihedral angles (e.g., C6–C7–C8–C9 ≈ 179.6°) and bond lengths in related pyridine-carbonitrile derivatives have been determined via single-crystal diffraction . High-resolution mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in catalytic systems?

- Methodological Answer : Substituents on the pyridine ring (e.g., electron-withdrawing groups like -CN) enhance electrophilicity, enabling nucleophilic attacks in cross-coupling reactions. In contrast, bulky pyrrolidine-vinyl groups may sterically hinder access to the reactive site. Studies on analogous compounds show that electron-donating substituents (e.g., -OCH₃) reduce electrophilicity, requiring harsher conditions for functionalization . Computational modeling (DFT) can predict regioselectivity and guide experimental design.

Q. What strategies resolve contradictions in reported yields for cyclization reactions involving pyridine-carbonitrile derivatives?

- Methodological Answer : Discrepancies often arise from variations in catalyst loading, solvent purity, or moisture sensitivity. For example, sodium methoxide’s hygroscopic nature necessitates anhydrous conditions to prevent hydrolysis . Systematic studies using Design of Experiments (DoE) can isolate critical factors. A recent study achieved 85% yield by pre-drying methanol and employing inert atmospheres .

Key Methodological Recommendations

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Pd-mediated cross-couplings) to achieve enantioselectivity .

- Troubleshooting Low Yields : Pre-purify solvents, employ Schlenk techniques for air-sensitive steps, and monitor reactions via TLC/LC-MS .

- Data Validation : Cross-reference crystallographic data (e.g., C–C bond lengths: 1.47–1.52 Å) with computational models to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.